7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
CAS No.: 1021223-43-7
Cat. No.: VC11945004
Molecular Formula: C18H16N4O4S
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021223-43-7 |
|---|---|
| Molecular Formula | C18H16N4O4S |
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | 7,8-dimethoxy-2-(2-methoxyanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
| Standard InChI | InChI=1S/C18H16N4O4S/c1-24-13-7-5-4-6-11(13)19-17-21-22-16(23)10-8-14(25-2)15(26-3)9-12(10)20-18(22)27-17/h4-9H,1-3H3,(H,19,21) |
| Standard InChI Key | MQERRIKXZXGFAZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC |
| Canonical SMILES | COC1=CC=CC=C1NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a thiadiazolo[2,3-b]quinazolin-5-one core with three methoxy substituents at positions 7, 8, and 2′-phenylamino (Figure 1). The 1,3,4-thiadiazole ring is fused to the quinazolinone system, creating a planar bicyclic framework conducive to π-π stacking interactions. Substituent positioning—particularly the 2-methoxyphenylamino group—suggests potential for hydrogen bonding and hydrophobic interactions with biological targets.
Table 1: Physicochemical Properties
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of thiadiazoloquinazolinones typically involves multi-step sequences, as outlined in:
-
Thiadiazole Ring Formation: Cyclocondensation of thiosemicarbazides with carbonyl compounds under acidic conditions (e.g., H₂SO₄).
-
Methoxy Group Introduction: Methylation using dimethyl sulfate or methyl iodide in alkaline media.
-
Functionalization: Introduction of the 2-methoxyphenylamino group via nucleophilic substitution or Ullmann-type coupling.
For this specific derivative, reaction conditions (temperature, solvent, catalysts) critically influence yield. For example, alkylation of intermediates with ethyl bromoacetate in acetone (K₂CO₃, reflux) achieves moderate-to-high yields (48–97%).
Challenges in Synthesis
-
Regioselectivity: Ensuring proper substitution at the quinazolinone C2 position requires careful control of stoichiometry.
-
Purification: The compound’s low solubility in polar solvents complicates crystallization.
Hypothesized Biological Activities
Molecular Docking Predictions
Computational models suggest the 2-methoxyphenylamino group may anchor the compound in kinase ATP-binding pockets, while the thiadiazole ring engages in hydrophobic interactions. Docking scores for analogous compounds against CDK2 and EGFR range from −9.2 to −11.5 kcal/mol .
Pharmacokinetic and Drug-Likeness Profiling
In Silico ADMET Predictions
Using SwissADME and pkCSM:
-
Lipophilicity: LogP ≈ 2.8 (optimal for blood-brain barrier penetration).
-
Solubility: Moderate aqueous solubility (LogS = −4.2).
-
Metabolism: Susceptible to CYP3A4-mediated oxidation.
Toxicity Risks
-
hERG Inhibition: Predicted IC₅₀ >10 μM (low cardiotoxicity risk).
-
Ames Test: Negative for mutagenicity.
Research Gaps and Future Directions
Unanswered Questions
-
Target Identification: No empirical data confirm kinase inhibition or cytotoxicity.
-
In Vivo Efficacy: Pharmacodynamic and toxicity profiles remain uncharacterized.
Proposed Studies
-
Kinase Profiling: Screen against CDK, EGFR, and VEGFR families.
-
X-ray Crystallography: Resolve binding modes with HER2 or CDK2.
-
SAR Expansion: Modify methoxy groups to trifluoromethoxy or ethoxy to enhance potency.
Comparative Analysis of Thiadiazoloquinazolinones
Table 2: Benchmarking Against Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume